molecular formula C12H14N4O2 B7101126 N-[(5-ethyl-1H-imidazol-2-yl)methyl]-2-nitroaniline

N-[(5-ethyl-1H-imidazol-2-yl)methyl]-2-nitroaniline

Cat. No.: B7101126
M. Wt: 246.27 g/mol
InChI Key: ZLOOIIZDNZPJLH-UHFFFAOYSA-N
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Description

N-[(5-ethyl-1H-imidazol-2-yl)methyl]-2-nitroaniline is a compound that features an imidazole ring substituted with an ethyl group and a nitroaniline moiety. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Properties

IUPAC Name

N-[(5-ethyl-1H-imidazol-2-yl)methyl]-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-2-9-7-14-12(15-9)8-13-10-5-3-4-6-11(10)16(17)18/h3-7,13H,2,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOOIIZDNZPJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N1)CNC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(5-ethyl-1H-imidazol-2-yl)methyl]-2-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like sodium dithionite.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Nitric acid and sulfuric acid mixtures are commonly used.

    Reduction: Sodium dithionite in the presence of aldehydes.

    Substitution: Various halides and bases can be used depending on the desired substitution.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of different substituents on the imidazole ring.

Scientific Research Applications

N-[(5-ethyl-1H-imidazol-2-yl)methyl]-2-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(5-ethyl-1H-imidazol-2-yl)methyl]-2-nitroaniline involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing various biochemical pathways. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-ethyl-1H-imidazol-2-yl)methyl]-2-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the ethyl group and nitroaniline moiety makes it particularly interesting for various applications.

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